N-(1-Adamantanoyl)anthranilic acid
Description
N-(1-Adamantanoyl)anthranilic acid is a synthetic anthranilic acid derivative characterized by the substitution of an adamantane moiety at the nitrogen atom of the anthranilic acid core. Anthranilic acid (2-aminobenzoic acid) serves as a pharmacore in numerous pharmaceuticals due to its versatile bioactivity, including anti-inflammatory, antiviral, and neuroprotective properties . The adamantane group, a tricyclic hydrocarbon with high lipophilicity and structural rigidity, is known to enhance metabolic stability and membrane permeability in drug design .
Properties
IUPAC Name |
2-(adamantane-1-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(21)14-3-1-2-4-15(14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZLSYWCDJZTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186322 | |
| Record name | Anthranilic acid, N-(1-adamantanoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32639-99-9 | |
| Record name | Anthranilic acid, N-(1-adamantanoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032639999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(1-adamantanoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantanoyl)anthranilic acid typically involves the reaction of adamantanecarboxylic acid with anthranilic acid. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of adamantanecarboxylic acid and the amine group of anthranilic acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantanoyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the adamantane moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the adamantane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or adamantane structure .
Scientific Research Applications
N-(1-Adamantanoyl)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of polymers, coatings, and other materials that benefit from the rigidity and stability of the adamantane moiety
Mechanism of Action
The mechanism of action of N-(1-Adamantanoyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, which can enhance the compound’s binding affinity to its targets. The anthranilic acid portion can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Anthranilic Acid Derivatives
Anthranilic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of N-(1-Adamantanoyl)anthranilic acid with key analogs:
Structural and Functional Comparisons
Key Research Findings
- Adamantane vs. Cinnamoyl Groups: Tranilast (3,4-DAA) shares structural similarity with kynurenine pathway metabolites, enabling immunomodulatory effects via IDO regulation .
- Substituent Position and Activity: Derivatives like N-(4-nitrophenyl)anthranilic acid show that the position of substituents (e.g., -NO₂ on benzene rings) significantly impacts biological activity. For example, para-nitro substitution enhances Ca²⁺-activated Cl⁻ channel (CaCC) blockade compared to meta or ortho positions .
- Halogenation Effects :
Halogenated analogs (e.g., N-(2,6-dichlorophenyl)anthranilic acid) are critical in NSAID synthesis, where chlorine atoms improve COX inhibition and metabolic stability . - Mechanistic Diversity :
While fenamates (e.g., mefenamic acid) primarily target COX enzymes, Tranilast and adamantoyl derivatives may act through immune or neural pathways, highlighting the anthranilic acid scaffold's versatility .
Pharmacokinetic and Stability Considerations
- The adamantane group in this compound likely confers superior metabolic stability compared to Tranilast’s cinnamoyl group, which is prone to oxidation .
- Fenamates exhibit rapid absorption but short half-lives due to glucuronidation, whereas adamantane’s rigidity may prolong systemic exposure .
Biological Activity
N-(1-Adamantanoyl)anthranilic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is derived from anthranilic acid, which is an aromatic amine. The adamantane moiety contributes to its unique properties, enhancing its interaction with biological targets. The synthesis typically involves the reaction of anthranilic acid with adamantanoyl chloride in the presence of a base such as triethylamine, following established protocols for amide formation.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial properties of anthranilate derivatives, researchers found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells while maintaining antifungal activity against C. albicans . This suggests that modifications to the anthranilic structure can significantly influence biological activity.
Case Study 2: Cytotoxicity Assays
A series of cytotoxicity assays were conducted using various derivatives of anthranilic acid. The results indicated that compounds with bulky substituents like adamantane could enhance interactions with cellular targets, potentially leading to increased efficacy in cancer treatment .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other anthranilate derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity | Antioxidative Activity |
|---|---|---|---|
| This compound | Potential (expected) | Moderate | Weak |
| Anthranilate sulfonamide (X=NO2) | High | High | Moderate |
| Anthranilate hydroxamic acids | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
